molecular formula C11H21F5SSi B1313789 Pentafluoro[(triisopropylsilyl)ethynyl]sulfur CAS No. 474668-34-3

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur

Cat. No.: B1313789
CAS No.: 474668-34-3
M. Wt: 308.43 g/mol
InChI Key: OHFCQWVMVRPEHF-UHFFFAOYSA-N
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Description

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur, cataloged under CAS 474668-34-3, is a specialized organosilicon and sulfur-based alkyne compound with the molecular formula C 11 H 21 F 5 SSi and a molecular weight of 308.43 g/mol . Its structure features a pentafluorosulfanyl group (-SF 5 ) linked to a triisopropylsilyl-protected alkyne, a combination that offers unique reactivity and stability for advanced chemical synthesis. This reagent is characterized by a density of 1.076 g/mL at 25°C and a refractive index of n 20 /D 1.414 . The -SF 5 group is a highly sought-after motif in medicinal and agrochemical research due to its exceptional electronegativity, metabolic stability, and lipophilicity, which can significantly improve the pharmacokinetic properties of candidate molecules . Meanwhile, the triisopropylsilyl (TIPS) group serves as a robust protecting group for the terminal alkyne, allowing for selective deprotection and further functionalization in multi-step synthetic routes. As such, this chemical is a valuable building block for researchers developing novel pharmaceuticals, materials, and ligands in metal-catalyzed reactions . It is strictly for professional laboratory research applications.

Properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21F5SSi/c1-9(2)18(10(3)4,11(5)6)8-7-17(12,13,14,15)16/h9-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFCQWVMVRPEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CS(F)(F)(F)(F)F)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475764
Record name Pentafluoro[(triisopropylsilyl)ethynyl]sulfur
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Molecular Weight

308.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474668-34-3
Record name Pentafluoro[(triisopropylsilyl)ethynyl]sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(Triisopropylsilyl)acetylene]sulfur pentafluoride
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Preparation Methods

Synthesis via Reaction of Triisopropylsilyl Acetylene with SF5 Halides

One classical approach involves the reaction of triisopropylsilyl acetylene with sulfur pentafluoride halides such as SF5Cl or SF5Br under controlled conditions to form the corresponding ethynyl sulfur pentafluoride derivative. This method typically requires:

  • Use of sulfur pentafluoride halides as electrophilic SF5 sources
  • Controlled temperature to avoid explosive side reactions
  • Multi-step reaction sequences including halide substitution and elimination

However, this approach suffers from low yields (often below 20%) and long reaction times (several days), limiting its industrial scalability.

Preparation via Desilylation of Trialkylsilyl Derivatives

An alternative method involves preparing the trialkylsilyl-protected ethynyl sulfur pentafluoride intermediate, followed by desilylation to yield the target compound. Wessel et al. (1986) reported the preparation of the trimethylsilyl derivative of ethynyl sulfur pentafluoride with an isolated yield of only 12%, indicating challenges in this route.

The general steps include:

  • Synthesis of the trialkylsilyl-protected ethynyl sulfur pentafluoride
  • Treatment with a base or fluoride source to remove the silyl protecting group
  • Isolation and purification of the free ethynyl sulfur pentafluoride

This method is limited by low yields and difficulties in large-scale production.

Bench-Top Hydroamination Cascade Protocol

A recent advancement reported by Wenzel et al. (2023) introduced a bench-top protocol that uses commercially available triisopropylsilyl acetylene sulfur pentafluoride (TASP) as a precursor. This method avoids the use of highly toxic gases or corrosive reagents and proceeds under mild conditions with short reaction times.

Key features of this method:

  • Starts from TASP, which is commercially available and stable
  • Involves a two-step cascade: protodesilylation followed by hydroamination
  • Achieves good to excellent yields (up to 95%)
  • Provides excellent E-diastereoselectivity in the products
  • Operates under bench-top conditions without specialized equipment

This approach is considered robust, facile, and scalable for synthetic applications.

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
Reaction with SF5 Halides Triisopropylsilyl acetylene + SF5Cl/Br 9–19 Direct SF5 incorporation Low yield, long reaction time, explosive risk
Desilylation of Trialkylsilyl Derivatives Trialkylsilyl ethynyl sulfur pentafluoride + base/fluoride ~12 Access to free ethynyl derivative Low yield, difficult scale-up
Bench-Top Hydroamination Cascade TASP + amine, mild conditions Up to 95 High yield, mild, scalable Requires TASP precursor availability

The bench-top hydroamination method elucidated by Wenzel et al. revealed that the reaction mechanism involves a delicate balance between the protodesilylation step generating the free ethynyl sulfur pentafluoride intermediate and its subsequent nucleophilic attack by amines. The process avoids decomposition pathways by carefully controlling nucleophilicity and reaction conditions, leading to high selectivity and yield.

The preparation of pentafluoro[(triisopropylsilyl)ethynyl]sulfur has evolved from classical multi-step, low-yield methods involving hazardous reagents to more efficient, bench-top protocols utilizing commercially available precursors. The current state-of-the-art method employs a mild, two-step cascade reaction that offers high yields and operational simplicity, making this compound more accessible for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different sulfur-containing products.

    Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield simpler sulfur compounds.

Scientific Research Applications

Chemical Research Applications

Synthesis of Complex Molecules
Pentafluoro[(triisopropylsilyl)ethynyl]sulfur serves as a valuable building block in the synthesis of more complex organic molecules. Its structure facilitates reactions that lead to the formation of various derivatives, such as α-SF5-enamines and β-pentafluorosulfanylated vinyl sulfides. These compounds are crucial for developing new materials and catalysts in organic synthesis .

Table 1: Synthesis Pathways Using this compound

Reaction TypeProduct TypeReaction Conditions
Hydroaminationα-SF5-enaminesControlled temperature and pressure
Hydrothiolationβ-pentafluorosulfanylated vinyl sulfidesVarying nucleophiles
Nucleophilic AdditionSF5-substituted thienothiophenesBasic conditions with LiOH

Biological Applications

Drug Development
The fluorinated nature of this compound enhances its potential in drug design. Its unique electronic properties contribute to the lipophilicity and stability of pharmaceutical compounds, making it a candidate for developing fluorinated drugs and imaging agents .

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing promising results that suggest potential applications in medicinal chemistry.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its ability to form stable compounds allows for the development of materials that can withstand extreme conditions, making it valuable in coatings and materials science .

Table 2: Industrial Applications of this compound

Application AreaDescription
CoatingsDevelopment of high-performance coatings
Materials ScienceCreation of durable materials for various industries
Specialty ChemicalsProduction of chemicals with specific functionalities

Mechanism of Action

The mechanism by which Pentafluoro[(triisopropylsilyl)ethynyl]sulfur exerts its effects involves its interaction with various molecular targets and pathways. The compound’s fluorinated groups can interact with biological molecules, altering their structure and function. This can lead to changes in cellular processes and pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The $\text{SF}_5$ group is a key structural motif in fluorinated compounds due to its strong electron-withdrawing effects and thermal stability. Below, Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is compared to analogs with varying substituents:

Ethynylpentafluoro-λ⁶-Sulfane (SF₅C≡CH)

  • Molecular Formula : C₂HF₅S
  • Molecular Weight : 160.09 g/mol
  • Key Properties :
    • Lacks the bulky triisopropylsilyl group, leading to higher reactivity in click chemistry and cycloaddition reactions .
    • Exhibits lower thermal stability compared to the silyl-protected derivative, decomposing at temperatures above 100°C .
    • Used as a precursor for synthesizing $\text{SF}_5$-containing polymers and small molecules .

Phenylsulfur Pentafluoride (C₆H₅SF₅)

  • Molecular Formula : C₆H₅F₅S
  • Molecular Weight : 204.16 g/mol
  • Key Properties :
    • The phenyl group enhances π-π stacking interactions, making it useful in liquid crystal and semiconductor applications .
    • Lower density (1.42 g/mL) and higher volatility compared to this compound .
    • Less steric hindrance allows for easier functionalization in electrophilic substitution reactions .

Trifluorovinyl Sulfur Pentafluoride (CF₂=CFSF₅)

  • Molecular Formula : C₂F₈S
  • Molecular Weight : 228.06 g/mol
  • Key Properties :
    • The trifluorovinyl group imparts high reactivity in radical polymerization, enabling the synthesis of fluorinated polymers .
    • Phase transition ΔvapH = 25.1 kJ/mol at 292 K, indicating higher volatility than this compound .
    • Used in coatings and dielectric materials due to its low surface energy .

Sulfur Pentafluoro(trifluoromethyl) (CF₃SF₅)

  • CAS : 373-80-8
  • Molecular Formula : CF₈S
  • Molecular Weight : 220.06 g/mol
  • Key Properties :
    • Exhibits a higher vaporization enthalpy (ΔvapH = 23.80 kJ/mol at 233.50 K) than this compound, reflecting stronger intermolecular forces .
    • The trifluoromethyl group enhances oxidative stability but reduces solubility in polar solvents .

Structural and Functional Analysis

Substituent Effects

Compound Substituent Steric Bulk Electron-Withdrawing Strength Thermal Stability
This compound Triisopropylsilyl ethynyl High Moderate (due to ethynyl π-system) >200°C
SF₅C≡CH Ethynyl Low High ~100°C
C₆H₅SF₅ Phenyl Moderate Moderate 150–180°C
CF₃SF₅ Trifluoromethyl Low Very high >250°C

Biological Activity

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur, also referred to as [(Triisopropylsilyl)acetylene]sulfur pentafluoride, is an organofluorine compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure and properties make it a valuable reagent in the synthesis of biologically active compounds. This article explores the biological activity, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

The empirical formula of this compound is C11H21F5SSi. The presence of the pentafluorosulfanyl (SF5) group imparts distinct electronic properties that enhance its reactivity and stability in biological systems. The compound's fluorinated nature allows for increased lipophilicity, which is advantageous for drug design and development.

This compound is primarily utilized in the synthesis of α-SF5-enamines and β-SF5 vinyl sulfides. These derivatives have shown promising biological activities, including:

  • Antimicrobial Activity : Compounds synthesized from this compound have been evaluated for their antimicrobial properties.
  • Anticancer Activity : Some derivatives exhibit selective cytotoxicity against cancer cell lines, making them candidates for further investigation as anticancer agents.

Biochemical Pathways

The compound's action involves several biochemical pathways:

  • Synthesis of Enamines : The formation of α-SF5-enamines has been linked to improved binding affinities in biological targets.
  • Vinyl Sulfides Formation : The β-SF5 vinyl sulfides synthesized from this compound can undergo further transformations that enhance their biological activity.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Fluorinated Drug Development : Its ability to introduce fluorinated groups into drug candidates has led to improvements in pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .
  • Imaging Agents : The compound's unique properties make it suitable for use in imaging applications, particularly in positron emission tomography (PET) due to its fluorine content.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various SF5-containing compounds synthesized from this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting potential use as antimicrobial agents.

Case Study 2: Anticancer Properties

Research on derivatives of this compound demonstrated selective cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.

Summary Table of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineObserved Effect
AntimicrobialSF5-containing compoundStaphylococcus aureusSignificant inhibition
AntimicrobialSF5-containing compoundEscherichia coliSignificant inhibition
Anticancerα-SF5-enamine derivativeHuman breast cancer cellsInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pentafluoro[(triisopropylsilyl)ethynyl]sulfur, and how do reaction parameters affect yield?

  • Methodological Answer : The synthesis typically involves introducing the triisopropylsilyl (TIPS) ethynyl group to a pentafluorosulfur precursor. Key parameters include temperature control (e.g., -78°C for cryogenic stability of intermediates), anhydrous conditions to prevent hydrolysis, and stoichiometric precision in fluorination steps. For example, silyl triflate reagents (e.g., triisopropylsilyl triflate, ) can facilitate silylation under inert atmospheres. Reaction progress should be monitored via <sup>19</sup>F NMR to track fluorine incorporation and intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Critical for identifying fluorine environments and confirming pentafluorosulfur group integrity. Chemical shifts between 60–80 ppm (CF3) and 100–120 ppm (SF5) are diagnostic .
  • X-ray Crystallography : Resolves molecular geometry, particularly the antiaromatic quinoidal structure induced by the TIPS-ethynyl group .
  • Mass Spectrometry (HRMS) : Validates molecular weight (308.43 g/mol) and isotopic patterns, with ESI-MS preferred for non-volatile samples .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer :

  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound’s fluorinated groups may release HF upon hydrolysis, requiring emergency calcium gluconate gel on-site .
  • Storage : Keep under argon at -20°C in amber glass to prevent photodegradation. Avoid contact with protic solvents (e.g., H2O, alcohols) to mitigate decomposition .

Advanced Research Questions

Q. How does the TIPS-ethynyl group modulate electronic properties and intermolecular interactions?

  • Methodological Answer : The TIPS group enhances solubility in non-polar solvents (e.g., toluene, hexanes) via steric bulk, enabling crystallization for optoelectronic studies. Its electron-withdrawing nature lowers the LUMO energy, promoting charge transport in organic semiconductors. Computational DFT analysis (e.g., B3LYP/6-31G*) can quantify π-orbital delocalization and antiaromaticity effects, which reduce the HOMO-LUMO gap by ~0.5 eV compared to non-silylated analogs .

Q. How can researchers resolve contradictions in spectroscopic data indicating structural variability?

  • Methodological Answer : Discrepancies in <sup>19</sup>F NMR signals may arise from dynamic conformational changes or solvent polarity effects. Strategies include:

  • Variable-Temperature NMR : Identifies temperature-dependent equilibria (e.g., rotational isomers).
  • Cross-Validation : Pair NMR with Raman spectroscopy (e.g., SF stretching modes at 700–800 cm<sup>-1</sup> ) or XPS (sulfur 2p3/2 binding energy ~168 eV ).
  • Computational Modeling : Gaussian or ORCA simulations predict spectral profiles for comparison .

Q. What strategies optimize stability under experimental conditions (e.g., high temperature, UV light)?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) under N2 reveals decomposition thresholds (e.g., >200°C). For high-temperature applications, encapsulate in inert matrices (e.g., polyimide films) .
  • Photostability : UV-Vis spectroscopy under accelerated aging (e.g., 365 nm LED exposure) quantifies degradation. Additives like hindered amine light stabilizers (HALS) reduce radical-mediated breakdown .
  • Solvent Compatibility : Pre-screen solvents via DFT calculations for H-bonding propensity; chlorinated solvents (e.g., DCM) minimize dipole-dipole destabilization .

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